1,4-Dioxaspiro[4.5]decan-7-amine
Description
Significance of Spirocyclic Systems in Medicinal Chemistry and Organic Synthesis
Spirocycles are chemical compounds characterized by two rings connected by a single common atom. tandfonline.com This structural feature imparts a distinct three-dimensional geometry, a significant departure from the often-planar structures of many aromatic and heteroaromatic systems. tandfonline.com This inherent three-dimensionality is a key advantage in medicinal chemistry, as it allows for more precise and multi-directional interactions with the complex three-dimensional binding sites of biological targets like proteins. tandfonline.com
The introduction of a spirocyclic scaffold into a molecule can lead to several beneficial modifications of its physicochemical properties. These include:
Increased Fsp3 character: The presence of the quaternary spiro-carbon increases the fraction of sp3 hybridized carbons in a molecule. bldpharm.com A higher Fsp3 count is often correlated with improved clinical success rates for drug candidates. bldpharm.com
Modulation of Physicochemical Properties: Spirocycles can influence a molecule's water solubility, lipophilicity (logP), and metabolic stability. tandfonline.combldpharm.comresearchgate.net For instance, replacing a flexible chain with a rigid spirocycle can enhance metabolic stability by shielding susceptible sites from enzymatic degradation. bldpharm.com
Conformational Rigidity: Spirocycles composed of smaller rings (six-membered or less) are often rigid or possess a limited number of well-defined conformations. tandfonline.com This rigidity can be advantageous in drug design by pre-organizing the molecule into a bioactive conformation, thereby enhancing potency and selectivity. nih.gov
The unique structural and physicochemical properties of spirocycles have led to their incorporation into a wide range of approved drugs and clinical candidates, highlighting their importance in the development of novel therapeutics. bldpharm.comnih.gov
The 1,4-Dioxaspiro[4.5]decane Scaffold as a Privileged Structure
The 1,4-dioxaspiro[4.5]decane scaffold is a specific type of spirocycle that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure." This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The utility of this scaffold is evident in its presence in numerous bioactive compounds.
For example, derivatives of 1,4-dioxaspiro[4.5]decane have been investigated as potent and selective agonists for the 5-HT1A receptor, a target implicated in anxiety, depression, and pain. unimore.itnih.gov The scaffold's rigid conformation and the specific orientation of its substituents are crucial for achieving high affinity and selectivity for this receptor. unimore.it
Furthermore, the 1,4-dioxaspiro[4.5]decane moiety serves as a valuable synthetic intermediate. researchgate.net The ketal functionality within the scaffold can act as a protecting group for a ketone, allowing for selective chemical transformations on other parts of the molecule. This strategic use of the scaffold facilitates the synthesis of complex molecules with diverse biological activities. chemicalbook.com
Overview of Amine Functionalities in Bioactive Molecules and Synthetic Intermediates
The amine functional group, characterized by a nitrogen atom with a lone pair of electrons, is a ubiquitous feature in bioactive molecules and a cornerstone of organic synthesis. nih.govbyjus.com Amines are derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by organic substituents. byjus.com
In the context of medicinal chemistry, the amine group plays several critical roles:
Basicity and Salt Formation: The lone pair of electrons on the nitrogen atom makes amines basic. nih.govbyjus.com This property allows them to form salts with acids, which can improve a drug's solubility and bioavailability.
Hydrogen Bonding: The nitrogen atom and any N-H protons can participate in hydrogen bonding, a key interaction for ligand-receptor binding. researchgate.net
Receptor Interactions: The positive charge of a protonated amine can engage in ionic interactions with negatively charged residues in a protein's active site, contributing to binding affinity. researchgate.net
Amines are also fundamental building blocks in organic synthesis. Their nucleophilicity allows them to participate in a wide array of chemical reactions, including alkylation, acylation, and the formation of imines and enamines. nih.gov This versatility makes them indispensable intermediates for the construction of more complex molecular architectures. acs.org The prevalence of amines in pharmaceuticals and other biologically active compounds underscores their profound importance in the field of chemistry. researchgate.netacs.org
Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxaspiro[4.5]decan-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-2-1-3-8(6-7)10-4-5-11-8/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIZBPVFWFMMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)OCCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,4 Dioxaspiro 4.5 Decan 7 Amine and Its Analogs
Strategies for the Construction of the 1,4-Dioxaspiro[4.5]decane Core
The formation of the 1,4-dioxaspiro[4.5]decane scaffold can be achieved through a variety of synthetic strategies, ranging from classical cyclization reactions to modern transition metal-catalyzed methods. The choice of method often depends on the desired substitution pattern and stereochemical outcome.
Cyclization Reactions from Precursors
The creation of spiroketals from acyclic or monocyclic precursors is a cornerstone of their synthesis. Kinetically controlled spirocyclization reactions offer a powerful tool for achieving specific stereoisomers, which may differ from the thermodynamically most stable product. nih.gov One prominent approach involves the cyclization of glycal epoxides. These reactions can be influenced by catalysts and even simple solvents to steer the stereochemical outcome. mskcc.org For instance, the epoxidation of a glycal followed by an intramolecular cyclization can lead to the formation of the spiroketal core. While often applied to more complex systems, the fundamental principles of using a dihydroxy ketone or its synthetic equivalent to undergo an intramolecular cyclization are central to forming the 1,4-dioxaspiro[4.5]decane structure. nih.gov
Another strategy involves mercury-mediated spirocyclization. For example, treatment of a functionalized glycal with mercury(II) acetate (B1210297) can initiate a cyclization cascade, which, after reductive workup, yields the spiroketal. nih.gov These methods highlight the importance of precursor design in directing the formation of the desired spirocyclic system.
Four-Component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, represent a highly efficient strategy for building molecular complexity. While a direct four-component reaction for the unsubstituted 1,4-Dioxaspiro[4.5]decane core is not commonly cited, analogous systems demonstrate the power of this approach. For example, a pseudo four-component reaction involving isatins, cyclic ketones, and two equivalents of malononitrile (B47326) has been developed to stereoselectively synthesize complex tetracyclic spirooxindoles. rsc.org This reaction, catalyzed by a simple base like triethylamine (B128534) at room temperature, showcases the ability of MCRs to rapidly construct intricate spirocyclic frameworks from simple starting materials in a one-pot fashion. rsc.org Such strategies hold potential for the development of novel entries into substituted 1,4-dioxaspiro[4.5]decane systems.
Selective Deketalization of Bisketals
A clever and widely used method for synthesizing 1,4-dioxaspiro[4.5]decan-8-one, a close isomer and common precursor, involves the selective deketalization of a corresponding bisketal. researchgate.net The starting material, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, is derived from the protection of both ketone functionalities of 1,4-cyclohexanedione. By carefully controlling the reaction conditions, one of the two ketal groups can be selectively hydrolyzed, leaving the other intact.
This selective hydrolysis is typically performed in an acidic solution. researchgate.net A study optimizing this reaction found that using acetic acid as the catalyst in a 5:1 volume ratio with water at 65°C could increase the yield of 1,4-dioxaspiro[4.5]decan-8-one to 80% and dramatically reduce the reaction time to just 11 minutes. researchgate.net Another approach utilizes a weak acid acrylic cationic exchange resin as the catalyst in water, providing an environmentally friendlier process with a selectivity of up to 75%.
| Starting Material | Catalyst/Solvent | Temperature (°C) | Time | Product | Yield (%) |
| 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | Acetic Acid / Water | 65 | 11 min | 1,4-Dioxaspiro[4.5]decan-8-one | 80 |
| 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | Weak Acid Cationic Exchange Resin / Water | N/A | N/A | 1,4-Dioxaspiro[4.5]decan-8-one | 65 |
Table 1: Comparison of selective deketalization methods for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one.
Acid-Catalyzed Spiroketalization Pathways
The most direct and classical method for forming the 1,4-dioxaspiro[4.5]decane core is the acid-catalyzed reaction between a cyclohexanone (B45756) derivative and a 1,2-diol, typically ethylene (B1197577) glycol. wikipedia.org This equilibrium reaction, often called ketalization, involves the protonation of the ketone's carbonyl oxygen, followed by nucleophilic attack by the diol's hydroxyl groups and subsequent dehydration.
Brønsted acidic ionic liquids (BAILs) have been explored as efficient and environmentally benign catalysts for this transformation, offering advantages over traditional mineral acids. hymasynthesis.com A detailed synthesis starting from dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and ethylene glycol uses a dual ionic liquid system (1-butyl-3-methylimidazolium hydrogen sulfate (B86663) and 1-ethylimidazolium tetrafluoroborate) with water, heated to 132°C. This process results in a crude product with a mass yield of 99.92%, which upon purification affords the desired spiroketal in a 97.80% yield. chemicalbook.com
Transition Metal-Catalyzed Methods for Spiroketal Formation
In recent years, transition metal catalysis has emerged as a powerful platform for spiroketal synthesis, enabling novel cyclization modes and asymmetric transformations. acs.org Gold catalysts, in particular, have shown significant utility. For instance, Au/CeO₂ has been used as a catalyst in the aerobic dehydrogenative aromatization of substrates containing the 1,4-dioxaspiro[4.5]decane moiety. acs.org
Palladium catalysis is also prominent in the synthesis of functionalized spiroketals. Palladium-catalyzed aminocarbonylation reactions, which tolerate a wide variety of functional groups, are attractive for creating complex intermediates. This method has been applied to synthesize 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone, demonstrating the utility of transition metals in building upon the core spiroketal structure. researchgate.net These methods often proceed under mild conditions with high selectivity, making them valuable tools in modern organic synthesis.
Introduction of the Amine Functionality at the C-7 Position
Once the 1,4-dioxaspiro[4.5]decane core is established, the next crucial step is the introduction of the amine group at the desired C-7 position. This is most commonly achieved starting from the corresponding ketone, 1,4-dioxaspiro[4.5]decan-7-one.
A primary method for this transformation is reductive amination . This one-pot reaction involves the treatment of the ketone with an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation.
| Precursor | Reagents/Catalyst | Product | Yield (%) | Method |
| (RS)-6-nitromethyl-7,7-diphenyl-1,4-dioxaspiro[4.5]decane | 1. LiAlH₄, THF | (RS)-6-Aminomethyl-7,7-diphenyl-1,4-dioxaspiro[4.5]decane | N/A | Nitro Reduction |
| N-(phenylmethyl)-1,4-Dioxaspiro[4.5]decan-8-amine | H₂, 20% Pd(OH)₂, MeOH | 1,4-Dioxaspiro[4.5]decan-8-amine | 100 | Debenzylation |
Table 2: Selected methods for introducing or unmasking an amine functionality on the 1,4-dioxaspiro[4.5]decane scaffold.
Amination via Precursor Modification (e.g., from 1,4-Dioxaspiro[4.5]decan-7-one)
One of the most direct routes to 1,4-Dioxaspiro[4.5]decan-7-amine is through the reductive amination of its corresponding ketone precursor, 1,4-Dioxaspiro[4.5]decan-7-one. This transformation involves the reaction of the ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. Various reducing agents can be employed for this purpose, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. Studies on the isomeric 1,4-Dioxaspiro[4.5]decan-8-one have demonstrated the feasibility of this approach, including under microwave-assisted conditions which can accelerate the reaction. chemicalbook.com This method is versatile and allows for the synthesis of N-substituted derivatives by using primary or secondary amines instead of ammonia.
| Reagent/Condition | Amine Source | Reducing Agent | Product |
| Standard | Ammonia | Sodium Cyanoborohydride | This compound |
| Catalytic | Ammonia | H₂ / Palladium on Carbon | This compound |
| N-Alkylation | Alkylamine (e.g., Methylamine) | Sodium Borohydride | N-Alkyl-1,4-Dioxaspiro[4.5]decan-7-amine |
| Microwave-Assisted | Ammonium Acetate | Not specified | 1,4-Dioxaspiro[4.5]decan-8-amine (isomer) chemicalbook.com |
Gewald Reaction in the Synthesis of Spiro-Fused Thiophene (B33073) Amines
The Gewald reaction is a powerful multicomponent reaction for synthesizing highly substituted 2-aminothiophenes. organic-chemistry.orgwikipedia.org This reaction can be adapted to produce spiro-fused thiophene amines, which are structural analogs of this compound. In this context, 1,4-Dioxaspiro[4.5]decan-7-one serves as the ketone component. It undergoes a condensation reaction with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base. wikipedia.orgarkat-usa.org The reaction proceeds through a Knoevenagel condensation, followed by sulfur addition and ring cyclization to yield a thiophene ring fused to the spirocyclic core. wikipedia.org This one-pot procedure provides efficient access to complex heterocyclic structures bearing a primary amino group adjacent to the spiro center. umich.eduresearchgate.net
| Reactant 1 (Ketone) | Reactant 2 (Activated Nitrile) | Reactant 3 | Base Catalyst | Product Type |
| 1,4-Dioxaspiro[4.5]decan-7-one | Ethyl Cyanoacetate | Sulfur | Morpholine | Spiro-fused 2-aminothiophene-3-carboxylate |
| 1,4-Dioxaspiro[4.5]decan-7-one | Malononitrile | Sulfur | Piperidine | Spiro-fused 2-amino-3-cyanothiophene |
Reduction of Nitrile or Imine Precursors
The synthesis of this compound can also be achieved through the reduction of a corresponding nitrile or imine precursor. An imine is naturally formed as an intermediate during reductive amination of 1,4-Dioxaspiro[4.5]decan-7-one and can be isolated before reduction. More commonly, the imine is generated and reduced in the same pot.
Alternatively, a nitrile group at the 7-position of the spiro-decan-7-one skeleton can be catalytically reduced to the primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under pressure with catalysts such as Raney Nickel or palladium are effective for this transformation. For instance, a related procedure involves the hydrogenation of N-(phenylmethyl)-1,4-Dioxaspiro[4.5]decan-8-amine using palladium hydroxide (B78521) to yield the primary amine, demonstrating the utility of catalytic hydrogenation for this class of compounds.
Palladium-Catalyzed Aminocarbonylation Strategies
Palladium-catalyzed reactions offer sophisticated methods for constructing amide derivatives. A relevant strategy involves the aminocarbonylation of a vinyl iodide precursor derived from the spirocyclic framework. For example, 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane, which can be synthesized from 2-acetylcyclohexanone, undergoes palladium-catalyzed aminocarbonylation. researchgate.net In this reaction, a carbonyl group (from carbon monoxide) and an amine are introduced in a single step to form an acrylamide (B121943) derivative. This method has been shown to be effective with a range of amines, including simple alkylamines and amino acid esters, leading to high yields of the corresponding amides under mild conditions. researchgate.net This creates a C-C bond at the 7-position (relative to the parent ketone), yielding functionalized analogs.
| Substrate | Amine | Catalyst System | Product Type |
| 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane | Simple Amines (e.g., Butylamine) | Pd(OAc)₂ / Phosphine (B1218219) Ligand | N-Butyl-2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamide researchgate.net |
| 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane | Amino Acid Esters | Pd(OAc)₂ / Phosphine Ligand | N-(Methoxycarbonyl-alkyl)-2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamide researchgate.net |
Enantioselective Synthetic Approaches to Chiral this compound and its Derivatives
The development of chiral amines is of significant interest, and several enantioselective methods can be applied to produce optically active this compound and its derivatives. These approaches rely on asymmetric catalysis to control the stereochemical outcome of the reaction.
Asymmetric Hydrogenation of Imines and Enamides
Asymmetric hydrogenation is a premier method for producing chiral amines from prochiral imines and enamides. nih.govacs.org An imine formed from 1,4-Dioxaspiro[4.5]decan-7-one and an amine can be hydrogenated using a transition metal complex with a chiral ligand. Iridium and rhodium catalysts are particularly effective for this transformation. nih.gov Chiral ligands containing spiro backbones have shown high activity and enantioselectivity (up to 97% ee) in the hydrogenation of N-aryl imines. nih.gov Similarly, N-acyl enamides derived from the parent ketone can be hydrogenated with high enantioselectivity using chiral phosphoric acid catalysts or rhodium complexes with chiral phosphine ligands. nih.govorganic-chemistry.org The resulting chiral N-acyl amine can then be deprotected to yield the primary chiral amine.
| Substrate Type | Catalyst Type | Chiral Ligand Example | Key Feature |
| Imine | Iridium | Chiral Spiro Phosphine-Oxazoline (SIPHOX) | High efficiency for N-aryl imines. nih.gov |
| Imine | Iridium | Chiral Spiro Phosphine-Amine-Phosphine (SpiroPNP) | Effective for challenging dialkyl imines. chinesechemsoc.org |
| Enamide | Rhodium | Chiral Bisphospholanes (e.g., Binaphane) | Excellent enantioselectivity for β-substituted enamides. organic-chemistry.org |
| Enamide | Brønsted Acid | Chiral Phosphoric Acid | Metal-free catalysis. nih.gov |
Asymmetric Reductive Amination
Direct asymmetric reductive amination (ARA) of 1,4-Dioxaspiro[4.5]decan-7-one provides a highly atom-economical route to the chiral amine. researchgate.net This can be achieved through both chemical and biological catalysis.
Chemo-catalytic ARA: Ruthenium-catalyzed ARA has been successfully applied to a wide range of ketones, including sterically hindered ones, using ammonium salts as the nitrogen source and H₂ as the reductant. researchgate.net Dynamic kinetic resolution via asymmetric hydrogenation has been demonstrated for racemic α-aryl cyclohexanones bearing a ketal group, closely related to the target substrate, achieving high yields and enantioselectivity (up to 99% ee) with chiral spiro ruthenium catalysts. nih.govresearchgate.net This indicates the strong potential for applying similar systems to 1,4-Dioxaspiro[4.5]decan-7-one.
Biocatalytic ARA: Reductive aminases (RedAms) and imine reductases (IREDs) are enzymes that catalyze the asymmetric reductive amination of ketones. nih.gov Fungal reductive aminases have shown a superior ability to use ammonia as the amine partner for the synthesis of a broad range of primary amines with excellent conversions and enantiomeric excess. nih.govrsc.org These enzymes are effective on cyclic ketones, making them promising catalysts for the conversion of 1,4-Dioxaspiro[4.5]decan-7-one to its corresponding (R)- or (S)-amine with high stereoselectivity. nih.gov
| Approach | Catalyst Type | Nitrogen Source | Key Advantage |
| Chemo-catalytic | Chiral Ruthenium Complex | Ammonium Salts / H₂ | Broad substrate scope and high enantioselectivity. researchgate.net |
| Biocatalytic | Reductive Aminase (RedAm) | Ammonia | High stereoselectivity under mild aqueous conditions. nih.govrsc.org |
Application of Chiral Ligands (e.g., Spiro Diphosphines) in Asymmetric Catalysis
The use of chiral ligands in transition metal-catalyzed reactions is a cornerstone of asymmetric synthesis. For the preparation of spirocyclic compounds, chiral diphosphine ligands, particularly those possessing a spiro scaffold, have demonstrated remarkable success. These ligands create a well-defined chiral environment around the metal center, which enables the catalyst to differentiate between enantiotopic faces or groups of a prochiral substrate, leading to the formation of one enantiomer in excess.
Chiral spiro diphosphines (SDPs) are a class of privileged ligands known for their conformational rigidity, large bite angles, and chemical robustness. nih.gov These structural features contribute to high catalytic activity and enantioselectivity in a variety of transformations, including asymmetric hydrogenation and hydrosilylation/cyclization reactions. nih.govacs.org For instance, ruthenium complexes of chiral SDPs have been shown to be exceptionally active and enantioselective in the asymmetric hydrogenation of a wide range of ketones, including aromatic, heteroaromatic, and α,β-unsaturated variants. acs.orgnih.gov
A notable advancement in this area is the development of Si-centered spirodiphosphine (Si-SDP) ligands. nih.gov These ligands have been applied in the rhodium-catalyzed enantioselective hydrosilylation/cyclization of 1,6-enynes. The Si-SDPs exhibited superior reactivity compared to traditional carbon-based SDPs, enabling the synthesis of a variety of chiral pyrrolidines in high yields and with excellent enantioselectivity, even at room temperature and with low catalyst loading. nih.gov This methodology is highly relevant for the synthesis of spirocyclic amine analogs.
The research findings below illustrate the effectiveness of spiro diphosphine ligands in asymmetric catalysis for synthesizing chiral molecules analogous to the target compound.
Table 1: Performance of Chiral Spiro Diphosphine Ligands in Asymmetric Catalysis
| Catalyst System | Reaction Type | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|---|
| Ru-Spiro Diphosphine | Asymmetric Hydrogenation | Ketones | Chiral Alcohols | Up to 100 | Up to 99.5 | acs.orgnih.gov |
Dynamic Kinetic Resolution Techniques
Dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of a single enantiomer from a racemic starting material in theoretically 100% yield. This process combines the kinetic resolution of a racemate with an in-situ racemization of the less reactive enantiomer, allowing for its conversion into the more reactive one, which is then transformed into the desired chiral product.
This technique has been successfully applied to the synthesis of functionalized chiral cyclohexanols from racemic α-aryl cyclohexanones that bear a β-monoethylene ketal group, a structure closely related to this compound. researchgate.net Specifically, a ruthenium-catalyzed asymmetric hydrogenation of racemic 6-aryl-1,4-dioxaspiro[4.5]decan-7-ones was developed. researchgate.net
Using a chiral spiro ruthenium catalyst, this method affords the corresponding functionalized β-aryl cyclohexanols in high yields and with excellent enantioselectivity (up to 99% ee). researchgate.net The success of this protocol demonstrates that a DKR approach can be highly effective for establishing the stereochemistry on the cyclohexane (B81311) ring of the 1,4-dioxaspiro[4.5]decane framework. This provides a viable pathway to chiral intermediates that can be further elaborated to compounds like this compound. The protocol has also been shown to be scalable to the decagram level. researchgate.net
The data below summarizes the results obtained through this dynamic kinetic resolution approach.
Table 2: Dynamic Kinetic Resolution of Racemic 6-Aryl-1,4-dioxaspiro[4.5]decan-7-ones
| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|
Chemical Reactivity and Transformative Pathways of 1,4 Dioxaspiro 4.5 Decan 7 Amine
Reactions Involving the Amine Group
The primary amine group at the C-7 position of the cyclohexane (B81311) ring is a key site for a variety of nucleophilic reactions, enabling the introduction of diverse functionalities.
The primary amine of 1,4-Dioxaspiro[4.5]decan-7-amine readily undergoes acylation with various acylating agents to form stable amide derivatives. This transformation is fundamental in medicinal chemistry and materials science. Similarly, reaction with isocyanates provides access to a wide range of urea (B33335) derivatives.
Amide Formation: The most common method for amide synthesis involves the reaction of the amine with an acyl chloride or a carboxylic acid activated by a coupling agent. masterorganicchemistry.comorganic-chemistry.org For instance, reacting this compound with an acyl chloride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine, yields the corresponding N-(1,4-dioxaspiro[4.5]decan-7-yl)amide. masterorganicchemistry.com Alternatively, direct coupling with a carboxylic acid can be achieved using carbodiimide (B86325) reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). acs.orgresearchgate.net
Urea Derivatives: The synthesis of urea derivatives is efficiently accomplished by reacting the amine with an isocyanate. commonorganicchemistry.com This reaction is typically fast and proceeds under mild conditions, often at room temperature in an inert solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), to yield the N,N'-disubstituted urea. commonorganicchemistry.comorganic-chemistry.org The isocyanate itself can be generated from various precursors, but its direct reaction with the amine is a straightforward and high-yielding process. beilstein-journals.org
Table 1: Representative Amide and Urea Formation Reactions
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product Type |
|---|---|---|---|
| This compound | Acyl Chloride (R-COCl) | Triethylamine, DCM, RT | N-(1,4-dioxaspiro[4.5]decan-7-yl)amide |
| This compound | Carboxylic Acid (R-COOH) | EDC, HOBt, DIPEA, MeCN | N-(1,4-dioxaspiro[4.5]decan-7-yl)amide |
| This compound | Isocyanate (R-NCO) | THF or DCM, RT | N-Alkyl-N'-(1,4-dioxaspiro[4.5]decan-7-yl)urea |
Primary aliphatic amines, such as the one present in this compound, can be converted to diazonium salts upon treatment with nitrous acid (HNO₂). libretexts.org Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orglkouniv.ac.in
Unlike their relatively stable aromatic counterparts, aliphatic diazonium salts are highly unstable. organic-chemistry.orgjove.com They readily decompose, even at low temperatures, by losing molecular nitrogen (N₂) to form a secondary carbocation at the C-7 position of the cyclohexane ring. lkouniv.ac.injove.com This highly reactive carbocation intermediate can then undergo a variety of subsequent reactions, including substitution and elimination, often leading to a mixture of products such as alcohols and alkenes. lkouniv.ac.in This reactivity makes the diazotization of aliphatic amines like this compound a method for introducing other functional groups, although control over the product distribution can be challenging. organic-chemistry.orgarizona.edu
The lone pair of electrons on the nitrogen atom makes the amine group in this compound a potent nucleophile. mdpi.com This nucleophilicity allows it to react with a wide range of electrophiles, forming new carbon-nitrogen bonds. nih.gov
A common example is N-alkylation, where the amine reacts with alkyl halides in an Sₙ2 reaction to form secondary and tertiary amines. The reaction of this compound with an alkyl halide (e.g., methyl iodide) would yield the corresponding N-alkylated product. Another important reaction is the nucleophilic addition to carbonyl compounds. For instance, the amine can add to aldehydes or ketones to form an imine (Schiff base) after dehydration. youtube.comlibretexts.org It can also participate in Michael additions to α,β-unsaturated carbonyl compounds. These reactions are fundamental for building more complex molecular architectures. nih.gov In a related context, the nucleophilic character of a similar amine, trans-7-[methyl(phenylmethyl)amino]-1,4-dioxaspiro[4.5]decan-8-ol, is demonstrated in its reaction with methanesulfonyl chloride. prepchem.com
Transformations of the Dioxaspiroketal Moiety
The 1,4-dioxaspiro[4.5]decane structure is an ethylene (B1197577) glycol ketal of a cyclohexanone (B45756). vaia.com This moiety is primarily used as a protecting group for the ketone at the C-7 position's adjacent carbon, allowing for selective reactions on the amine group. However, the ketal itself can be a site of important chemical transformations.
The most significant reaction of the dioxaspiroketal moiety is its acid-catalyzed hydrolysis to deprotect the ketone. vaia.compearson.com This reaction is reversible and is typically carried out in the presence of an acid catalyst and excess water. youtube.com The mechanism involves protonation of one of the ketal oxygens, followed by the departure of ethylene glycol and attack of water to form a hemiacetal, which then collapses to the ketone and regenerates the acid catalyst. pearson.compearson.com
While the amine and the ketal are the primary reactive sites, the cyclohexane ring itself can be functionalized, often by leveraging the reactivity of the corresponding deprotected ketone. For example, once the ketal is removed to reveal the cyclohexanone, α-halogenation can be performed. libretexts.org Reaction with bromine (Br₂) in acetic acid can introduce a bromine atom at the α-position to the carbonyl group. masterorganicchemistry.com These α-halo ketones are versatile intermediates for further reactions, such as elimination to form α,β-unsaturated ketones. libretexts.orggoogle.com
It is also possible to perform reactions on a pre-functionalized cyclohexane ring before the introduction of the amine. For instance, starting with a substituted cyclohexanone, the ketal can be formed, followed by the conversion of another functional group on the ring into the amine. An example is the synthesis of methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate from methyl 4-oxocyclohexane-1-carboxylate, demonstrating that other functional groups can be present on the ring while the ketal is formed. prepchem.com
Oxidation and Reduction Pathways
The chemical behavior of the amine functionality in this compound is central to its synthetic utility. Both oxidation and reduction reactions can be envisaged to modify this key functional group, leading to a diverse array of derivatives.
While direct experimental data on the oxidation of this compound is not extensively documented, the reactivity of analogous cyclic amines suggests potential transformation pathways. For instance, gold-catalyzed aerobic dehydrogenative aromatization has been shown to convert cyclohexanone derivatives and secondary amines into m-phenylenediamines and enaminones. wikipedia.org This suggests that under similar oxidative conditions, this compound could potentially undergo dehydrogenation to form a corresponding enamine or other oxidized species. The formation of enaminones from the reaction of amines with cyclohexenone motifs is a known strategy for the synthesis of N- and O-containing heterocycles. wikipedia.org
With regard to reduction pathways, a common transformation for primary amines is their formation from protected precursors. In a related spirocyclic system, N-(phenylmethyl)-1,4-Dioxaspiro[4.5]decan-8-amine has been successfully reduced to 1,4-Dioxaspiro[4.5]decan-8-amine via catalytic hydrogenation. wikipedia.org This reaction, employing palladium hydroxide (B78521) as a catalyst, proceeds with high efficiency. wikipedia.org This suggests that a similar strategy could be employed for the synthesis of this compound from an N-protected precursor, such as an N-benzyl derivative. This type of reductive deprotection is a fundamental tool in organic synthesis.
Table 1: Illustrative Reduction of a Related Spirocyclic Amine
| Reactant | Catalyst | Solvent | Product | Yield | Reference |
| N-(phenylmethyl)-1,4-Dioxaspiro[4.5]decan-8-amine | 20% Palladium hydroxide | Methanol | 1,4-Dioxaspiro[4.5]decan-8-amine | 100% | wikipedia.org |
Multicomponent Reaction Strategies Incorporating the Spiro Amine Scaffold
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. The primary amine of this compound makes it a suitable candidate for incorporation into various MCRs, such as the Ugi and Passerini reactions.
The Ugi four-component reaction (U-4CR) is a versatile MCR that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgnih.gov The primary amine of this compound could serve as the amine component in this reaction, leading to the formation of complex peptide-like structures bearing the spirocyclic moiety. The general mechanism involves the initial formation of an imine between the amine and the carbonyl compound, which then reacts with the isocyanide and the carboxylic acid. organic-chemistry.org
Similarly, the Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide. wikipedia.org While the classic Passerini reaction does not directly involve a primary amine as a reactant, variations and subsequent transformations of the products can incorporate amine functionalities.
The Biginelli reaction, another important MCR, typically involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea (B124793) to form dihydropyrimidinones. nih.gov While the direct participation of this compound in a classical Biginelli reaction is not straightforward, its structural motif could be incorporated into derivatives that act as precursors for such cyclocondensations.
While specific examples of this compound being used in these MCRs are not readily found in the literature, its structural features align with the requirements for the amine component in these powerful synthetic strategies. The development of such reactions would open up new avenues for the creation of diverse chemical libraries based on the spiro[4.5]decane scaffold.
Computational and Theoretical Investigations of 1,4 Dioxaspiro 4.5 Decan 7 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized molecular geometry, vibrational frequencies, and other electronic properties of molecules. scirp.orgmdpi.com For derivatives of the 1,4-Dioxaspiro[4.5]decane scaffold, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311G(d,p), are employed to determine the most stable conformation (lowest energy state) of the molecule. acs.orgirjweb.com
These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. The optimized geometry is crucial as the molecular shape dictates how it can interact with other molecules, including biological receptors. For instance, DFT results for related spiro compounds have been shown to be in good agreement with experimental data from X-ray crystallography. acs.org
Table 1: Representative Parameters Calculated Using DFT
| Parameter | Description | Typical Application |
|---|---|---|
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles. |
| Total Energy | The total electronic energy of the molecule in its ground state. | Used to compare the stability of different isomers or conformations. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Helps in understanding solubility and intermolecular interactions. |
| Vibrational Frequencies | The frequencies of molecular vibrations. | Used to predict and interpret infrared (IR) and Raman spectra. scirp.org |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It is a 3D map that illustrates the charge distribution around a molecule, helping to identify regions that are rich or deficient in electrons. The MEP is calculated using the results from DFT computations. researchgate.netajchem-a.com
The MEP surface is color-coded to indicate different potential values. Typically:
Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons (e.g., around lone pairs of heteroatoms like oxygen and nitrogen). These sites are prone to electrophilic attack. ajchem-a.com
Blue regions represent positive electrostatic potential, indicating areas with a deficiency of electrons (e.g., around hydrogen atoms attached to electronegative atoms). These sites are susceptible to nucleophilic attack.
Green regions denote neutral or zero potential.
For 1,4-Dioxaspiro[4.5]decan-7-amine, an MEP analysis would likely show a region of high negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, making it a primary site for interaction with electrophiles or for forming hydrogen bonds. The oxygen atoms of the dioxolane ring would also exhibit negative potential. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.
LUMO: This orbital functions as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. scirp.orgirjweb.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily polarized. ajchem-a.com DFT calculations are the standard method for computing the energies of these orbitals. schrodinger.com In studies of related spiro compounds and other organic molecules, the HOMO is often localized on the electron-rich portions of the molecule, while the LUMO is found on the electron-deficient parts. researchgate.netresearchgate.net
Table 2: Interpreting Frontier Molecular Orbital Data
| Parameter | Significance | Implication for Reactivity |
|---|---|---|
| EHOMO (Energy of HOMO) | Represents the electron-donating ability. | Higher energy indicates a better electron donor. |
| ELUMO (Energy of LUMO) | Represents the electron-accepting ability. | Lower energy indicates a better electron acceptor. |
| ΔE (HOMO-LUMO Gap) | Indicates chemical stability and reactivity. | A large gap suggests high stability and low reactivity. A small gap suggests higher reactivity. |
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
In the context of drug discovery, MD simulations are invaluable for:
Conformational Sampling: Exploring the different shapes (conformations) a flexible molecule like this compound can adopt in solution.
Ligand-Receptor Stability: Assessing the stability of a ligand bound to a protein receptor. MD simulations can confirm whether the binding pose predicted by docking studies is stable over time. mdpi.com
Solvation Effects: Understanding how the solvent (e.g., water) influences the structure and behavior of the molecule and its interactions.
Although specific MD simulation studies on this compound were not found in the surveyed literature, this technique is a standard tool used to refine homology models of receptors and to validate the stability of docked ligand-receptor complexes for related compounds. nih.govresearchgate.net
Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. youtube.commdpi.com This method is central to structure-based drug design, helping to elucidate the interactions that determine binding affinity.
Derivatives of the 1,4-Dioxaspiro[4.5]decane scaffold have been the subject of numerous docking studies to explore their potential as ligands for various receptors. For example, derivatives have been investigated as agonists for the 5-HT1A serotonin (B10506) receptor and as ligands for sigma (σ) receptors. nih.govunimore.itnih.govnih.gov
In these studies, the protonated amine group is often found to form a crucial salt bridge interaction with a negatively charged amino acid residue in the receptor's binding site, such as an aspartate residue. unimore.it The spirocyclic core itself typically engages in hydrophobic or van der Waals interactions with nonpolar residues within the binding pocket. Docking studies help rationalize the structure-activity relationships (SAR) observed in a series of compounds, explaining why certain modifications lead to higher or lower binding affinity. nih.gov
Table 3: Summary of Docking Studies on 1,4-Dioxaspiro[4.5]decane Derivatives
| Derivative Class | Target Receptor | Key Findings from Docking Studies | Reference |
|---|---|---|---|
| Arylpiperazine derivatives of 1,4-dioxaspiro[4.5]decane | 5-HT1A Receptor | The protonated nitrogen forms a key salt-bridge with D116. The spiro-scaffold fits into a hydrophobic pocket. | unimore.it |
| Spirocyclic piperidines with a 2-benzopyran scaffold | σ1 and σ2 Receptors | Identified key interactions and helped explain differences in affinity between cis and trans isomers. | nih.gov |
| Fluoroethoxybenzyl derivative of 1,4-dioxa-8-azaspiro[4.5]decane | σ1 Receptor | Used to rationalize the high affinity and selectivity for the σ1 receptor, guiding the development of PET imaging agents. | nih.gov |
Computational Predictions of Stereoselectivity and Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions and predicting their outcomes, including stereoselectivity. Understanding the reaction mechanism at a molecular level can help optimize reaction conditions and design more efficient synthetic routes.
DFT calculations are frequently used to map the potential energy surface of a reaction. This involves locating the structures and energies of reactants, products, transition states, and intermediates. rsc.orgresearchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) can predict the feasibility of a reaction pathway.
For example, DFT calculations were used to elucidate the reaction mechanism of an Au-catalyzed dehydrogenative aromatization, where a derivative containing a 1,4-dioxaspiro[4.5]decan-8-yl group was a substrate. acs.org These studies can reveal why a particular regio- or stereoisomer is the favored product by comparing the activation energies of the different possible reaction pathways. rsc.org While specific mechanistic studies for the synthesis of this compound are not detailed in the literature, the methods are broadly applicable to understand its formation, for instance, via reductive amination of the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-7-one. chemicalbook.com
Conformational Analysis of the Spiroketal and Amine Substructures
The conformational flexibility of this compound is primarily dictated by the cyclohexane (B81311) ring of the spiro[4.5]decane system and the orientation of the amine group. The cyclohexane ring can adopt several conformations, with the chair form being the most stable due to its minimization of angle and torsional strain. nih.gov In the context of the spiroketal, the five-membered dioxolane ring is typically in an envelope or twist conformation.
The amine substituent at the C7 position of the cyclohexane ring can exist in either an axial or an equatorial position. The relative stability of these two conformers is a balance between steric hindrance and stereoelectronic effects. Generally, for a bulky substituent on a cyclohexane ring, the equatorial position is favored to minimize steric interactions with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).
Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energies of these different conformations. The results of such calculations typically show a preference for the equatorial conformer of the amine group. The energy difference between the equatorial and axial conformers can be quantified, providing a measure of the conformational preference.
Table 1: Calculated Relative Energies of Axial and Equatorial Conformers of this compound Please note: The following data is representative and derived from computational studies on similar aminocyclohexane systems. Specific experimental or computational data for this compound is not widely available in published literature.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
|---|---|---|
| Equatorial-Amine | 0.00 | H-C7-N-H: ~180 (anti) |
| Axial-Amine | 1.5 - 2.5 | H-C7-N-H: ~60 (gauche) |
The amine group itself also possesses rotational freedom around the C-N bond, leading to different orientations of the amino hydrogens. These orientations are also subject to computational analysis to determine the most stable arrangement.
Investigation of Anomeric Effects within the Dioxaspiro System
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to prefer the axial orientation, despite the expected steric hindrance. In the 1,4-dioxaspiro[4.5]decane system, the key anomeric interactions involve the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent C-O bonds.
Specifically, the stability of the spiroketal is influenced by the orientation of the lone pairs on one oxygen atom relative to the C-O bond of the other oxygen atom at the spirocenter. The most stabilizing arrangement occurs when a lone pair is anti-periplanar to an adjacent C-O antibonding orbital (σ). This interaction, often described as n → σ hyperconjugation, leads to electron delocalization and stabilization of the molecule. nih.gov
Table 2: Representative NBO Analysis of Anomeric Interactions in the 1,4-Dioxaspiro Moiety Please note: The following data is representative and based on computational studies of similar spiroketal systems. Specific NBO analysis for this compound is not widely available in published literature.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (O1) | σ* (C5-O4) | ~ 5-8 |
| LP (O4) | σ* (C5-O1) | ~ 5-8 |
The magnitude of these stabilizing interactions depends on the specific conformation of the spirocycle. The conformation that maximizes these anomeric interactions is generally the most stable. Computational studies on related spiroketals have shown that the double anomeric effect, where both oxygens participate in such stabilizing interactions, leads to a particularly stable arrangement. nih.gov
Pharmacological and Biological Research Applications of 1,4 Dioxaspiro 4.5 Decan 7 Amine Derivatives
Modulation of Serotonin (B10506) Receptors (e.g., 5-HT1A Receptor Agonism)
The serotonin 1A (5-HT1A) receptor, a member of the G-protein-coupled receptor (GPCR) family, is a well-established target for the treatment of neuropsychiatric disorders such as anxiety and depression. unimore.itnih.gov Agonists and partial agonists of the 5-HT1A receptor have been a major focus of drug discovery efforts. unimore.it Research has identified derivatives of 1,4-Dioxaspiro[4.5]decan-7-amine as potent 5-HT1A receptor agonists. nih.gov Specifically, a lead compound, 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, was found to be a highly selective and potent ligand for the 5-HT1A receptor. nih.gov
Structure-Activity Relationship (SAR) Studies for Receptor Binding Affinity
Structure-activity relationship (SAR) studies have been instrumental in optimizing the binding affinity of 1,4-dioxaspiro[4.5]decane derivatives for the 5-HT1A receptor. These studies have systematically explored how chemical modifications to different parts of the molecule influence its interaction with the receptor.
An in-parallel synthetic strategy was employed to create a series of arylpiperazine derivatives structurally related to the lead compound, 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine. nih.gov The key findings from these SAR studies indicate that:
Aryl Group Substitution: Modifications to the methoxyphenyl group on the piperazine (B1678402) ring significantly impact binding affinity.
Amine Chain Flexibility: Altering the linker between the spirocyclic core and the amine moiety can influence receptor interaction.
Heterocyclic Ring Variation: Replacing the 1,4-dioxaspiro[4.5]decane with other heterocyclic systems, such as 1-oxa-4-thiaspiro- or 1,4-dithiaspiro[4.5]decane, can enhance affinity for the 5-HT1A receptor. nih.gov
The binding affinities of selected derivatives for the human recombinant 5-HT1A receptor are presented in the table below.
Table 1: Binding Affinity (pKi) of this compound Derivatives at the 5-HT1A Receptor
| Compound | Modification | pKi at 5-HT1A Receptor |
|---|---|---|
| 1 | 2-methoxyphenylpiperazine | 8.35 |
| 9 | 2-ethoxyphenylpiperazine | 8.51 |
| 10 | 2,3-dichlorophenylpiperazine | 8.80 |
| 27 | Naphthylpiperazine | 7.90 |
| 30 | 8-quinolinylpiperazine | 7.62 |
Data sourced from a study on structure-affinity relationships of 1,4-dioxa-spiro[4.5]decane based ligands. nih.gov
Investigation of Receptor Selectivity and Efficacy
A crucial aspect of developing new therapeutic agents is ensuring their selectivity for the intended target to minimize off-target effects. The 1,4-dioxaspiro[4.5]decane derivatives have been evaluated for their selectivity against α1-adrenoceptor subtypes, which are structurally related to serotonin receptors and can cause unwanted cardiovascular side effects.
Further research led to the identification of novel derivatives with outstanding selectivity and potent agonist activity. nih.gov For instance, certain compounds were identified as novel 5-HT1A receptor partial agonists, with one demonstrating remarkable selectivity (5-HT1A/α1d = 80) and another showing high potency and efficacy. unimore.it The functional activity of these compounds, measured as their ability to stimulate the receptor, has also been characterized.
The efficacy (Emax) and potency (pD2) of these compounds at the 5-HT1A receptor, along with their selectivity over α1d-adrenoceptors, are summarized below.
Table 2: Functional Activity and Selectivity of this compound Derivatives
| Compound | pD2 (Potency) | Emax (Efficacy %) | Selectivity (5-HT1A/α1d) |
|---|---|---|---|
| 1 | 7.82 | 76 | 151 |
| 10 | 8.21 | 85 | 10 |
| 14 | 7.95 | 65 | 80 |
| 15 | 9.58 | 74 | Not Reported |
Data compiled from studies on 1,4-dioxaspiro[4.5]decane and related spirocyclic derivatives. unimore.itnih.gov
Role in Neuropharmacology and Potential for Neurological Disorders
The potent and selective agonism at 5-HT1A receptors positions this compound derivatives as promising candidates for the treatment of various neurological and psychiatric conditions.
Studies on Antidepressant and Anxiolytic Effects
The 5-HT1A receptor is a key target for anxiolytic and antidepressant drugs. unimore.itnih.gov Agonists at this receptor are known to modulate serotonergic neurotransmission, which is often dysregulated in mood and anxiety disorders. nih.gov The demonstrated high affinity and potent agonism of this compound derivatives at 5-HT1A receptors strongly suggest their potential for producing antidepressant and anxiolytic effects. unimore.itnih.gov The mechanism of action for anxiolytic effects of arylpiperazine derivatives has been linked to direct participation of 5-HT1A receptors. nih.gov While specific in vivo studies on the antidepressant and anxiolytic properties of this particular class of spiro-compounds are not extensively detailed in the reviewed literature, their pharmacological profile at the 5-HT1A receptor provides a strong rationale for such therapeutic applications.
Neuroprotective Properties and Mechanisms
Beyond their potential in mood disorders, 5-HT1A receptor agonists have garnered interest for their neuroprotective capabilities, particularly in the context of neurodegenerative diseases and ischemic events like stroke. unimore.itnih.gov Research has shown that activation of the 5-HT1A receptor can prevent neuronal damage and promote functional recovery in experimental models of cerebral ischemia. nih.gov
Notably, a derivative from the 1-oxa-4-thiaspiro[4.5]decane series, closely related to the 1,4-dioxaspiro[4.5]decane scaffold, has demonstrated promising neuroprotective activity. unimore.it Theoretical studies and permeability assays predicted good blood-brain barrier penetration for this compound, a prerequisite for central nervous system activity. unimore.it The neuroprotective effects of these compounds are believed to be mediated through the activation of 5-HT1A receptors, which can trigger intracellular signaling cascades that protect neurons from damage and death. nih.govmdpi.com
Studies on Analgesic and Anti-inflammatory Potentials
The serotonergic system, particularly the 5-HT1A receptor, is involved in the modulation of pain signals. unimore.itwikipedia.org This has led to the investigation of 5-HT1A agonists as a novel therapeutic strategy for pain management. unimore.it
Research has demonstrated that a potent and selective 5-HT1A receptor agonist from a series of spiro-derivatives exhibits significant antinociceptive (analgesic) activity. unimore.it In a mouse formalin test, which models both acute and inflammatory pain, this compound was shown to be potent. unimore.it The formalin test consists of two phases: an early, acute nociceptive phase and a later, inflammatory phase. The efficacy of the compound in this model suggests its potential to alleviate pain.
The reduction of the pain response in the inflammatory phase of the formalin test also points towards a potential anti-inflammatory effect. While direct studies on the anti-inflammatory properties of this compound derivatives using classic inflammation models like carrageenan-induced paw edema are not detailed in the primary literature for this specific class, the antinociceptive findings in a model with an inflammatory component are promising. unimore.it Research on other, structurally related diazaspiro- nih.govresearchgate.netdecane derivatives has shown anti-inflammatory activity in such models. researchgate.net
Investigation of Calcium Channel Modulation
Currently, there is a lack of direct scientific literature investigating this compound derivatives as modulators of calcium channels. The primary focus in the field of calcium channel blockers has historically been on other chemical classes, most notably the 1,4-dihydropyridines. These compounds are well-established as L-type calcium channel blockers and are clinically used for managing hypertension and angina. Research in this area has also expanded to explore their effects on T-type calcium channels, with the aim of developing novel analgesics for inflammatory and neuropathic pain.
While the 1,4-Dioxaspiro[4.5]decane scaffold is not prominently featured in this specific line of research, the structural and conformational properties of spirocyclic systems could, in theory, be exploited to design novel calcium channel modulators. The rigid yet three-dimensional nature of the spiro linkage can orient substituent groups in specific spatial arrangements, which might allow for unique interactions with the protein structure of calcium channels. Future research could explore the synthesis and screening of this compound derivatives to determine if this particular scaffold can offer any advantages in terms of potency or selectivity for different calcium channel subtypes.
Antimicrobial and Anticancer Research Initiatives
The investigation of spirocyclic compounds in antimicrobial and anticancer research is an active area, although direct studies on this compound are not widely published. However, research on analogous structures provides a strong rationale for its potential in these fields.
For instance, derivatives of the closely related 1-thia-4-azaspiro[4.5]decan-3-one scaffold have been synthesized and evaluated for their antiviral properties. Specifically, certain compounds in this series were found to inhibit the replication of human coronavirus 229E. The most active of these, N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, exhibited an EC50 value of 5.5 µM. researchgate.net This highlights the potential of the spiro[4.5]decane core as a platform for developing antiviral agents.
In the realm of anticancer research, derivatives of 1,3-diazaspiro[4.5]decan-4-one have been synthesized and evaluated for their anticonvulsant activity, a field that can sometimes overlap with anticancer drug discovery due to shared biological targets. Furthermore, (18)F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been developed as high-affinity ligands for the σ1 receptor, which is overexpressed in many human tumors. nih.gov This suggests a role for this scaffold in the development of tumor imaging agents and potentially targeted cancer therapies. nih.gov
Table 1: Antiviral Activity of a 1-thia-4-azaspiro[4.5]decan-3-one Derivative
| Compound | Target | Activity (EC50) | Reference |
|---|---|---|---|
| N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide | Human coronavirus 229E | 5.5 µM | researchgate.net |
While specific studies on the antiproliferative mechanisms of this compound derivatives are not available, the work on related σ1 receptor ligands provides a potential avenue for investigation. The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in regulating a variety of cellular processes, including cell survival, proliferation, and apoptosis. Ligands that bind to the σ1 receptor can modulate these pathways. For example, the high accumulation of a radiolabeled 1,4-dioxa-8-azaspiro[4.5]decane derivative in tumors and the reduction of this accumulation by treatment with the known σ1 antagonist haloperidol (B65202) suggest a specific interaction with this receptor. nih.gov
Therefore, a plausible mechanism of antiproliferative activity for a this compound derivative could involve its interaction with the σ1 receptor, leading to the disruption of cancer cell signaling, induction of apoptosis, or arrest of the cell cycle. Further research, including in vitro assays with various cancer cell lines and molecular docking studies, would be necessary to elucidate the specific mechanisms.
Use as Probes for Biochemical Assays (e.g., Dopamine (B1211576) Reuptake Complex)
The 1,4-Dioxaspiro[4.5]decane scaffold has been utilized in the development of molecular probes for studying neurological targets. The related compound, 1,4-Dioxaspiro[4.5]decan-8-one, serves as a key intermediate in the synthesis of tritiated probes for autoradiographic studies of the dopamine reuptake complex. nih.gov This indicates that the spirocyclic core can be incorporated into molecules designed to bind with high affinity and specificity to neurotransmitter transporters.
Furthermore, 8-Aminomethyl-1,4-dioxaspiro[4.5]decane, an amine-containing derivative, is a crucial intermediate in the synthesis of brain-penetrating cathepsin S inhibitors. lookchem.com Cathepsin S is a protease implicated in the pathology of several neurodegenerative diseases. The ability of these derivatives to cross the blood-brain barrier and interact with specific central nervous system targets underscores the potential of this compound derivatives as scaffolds for developing novel probes and therapeutic agents for neurological disorders.
Enzyme Interaction Studies and Modulation of Cellular Pathways
Derivatives of the broader 1,4-dioxaspiro[4.5]decane scaffold have been the subject of enzyme and receptor interaction studies, revealing their potential to modulate key cellular pathways. A notable example is the investigation of 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine and its analogues as agonists for the 5-HT1A serotonin receptor. nih.govunimore.it This receptor is a well-established target for the treatment of anxiety and depression. Structure-activity relationship studies have shown that modifications to the spirodecane moiety and the amine-containing side chain can significantly impact potency and selectivity for the 5-HT1A receptor over other receptors like the α1-adrenoceptors. unimore.it
One of the synthesized derivatives demonstrated high potency as a 5-HT1A partial agonist (pD2 = 9.58) and showed promising neuroprotective effects in cellular models. unimore.it In a mouse model of inflammatory pain, this compound also exhibited potent antinociceptive activity. unimore.it These findings suggest that the 1,4-Dioxaspiro[4.5]decane framework can be effectively utilized to design ligands that modulate serotonergic pathways, with potential applications in pain management and neuroprotection.
Table 2: Biological Activity of a 1,4-Dioxaspiro[4.5]decane Derivative at the 5-HT1A Receptor
| Compound | Target | Activity (pD2) | Therapeutic Potential | Reference |
|---|---|---|---|---|
| 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine analogue | 5-HT1A Receptor | 9.58 | Analgesia, Neuroprotection | unimore.it |
Chirality and Stereochemical Considerations in 1,4 Dioxaspiro 4.5 Decan 7 Amine Research
Origin of Chirality in Spiroketal Amines
The chirality of 1,4-dioxaspiro[4.5]decan-7-amine originates from multiple stereogenic centers. The primary source of chirality is the spiro center at the C5 carbon, where the cyclohexyl and dioxolane rings are joined. This spirocyclic nature imparts a rigid three-dimensional structure. Additionally, the carbon atom to which the amine group is attached (C7) is a stereocenter.
The presence of these two stereocenters means that this compound can exist as four possible stereoisomers: (5R, 7R), (5S, 7S), (5R, 7S), and (5S, 7R). These stereoisomers are a combination of enantiomeric and diastereomeric pairs. The relative orientation of the amine group (axial or equatorial) on the cyclohexane (B81311) ring further contributes to the conformational diversity and stability of these stereoisomers.
Enantiomeric Purity and its Significance in Biological Activity
While specific biological activity data for the individual enantiomers of this compound are not extensively documented in publicly available literature, the principle of eudismic ratio in pharmacology underscores the critical importance of enantiomeric purity. It is a well-established concept that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.
For related spirocyclic systems, the stereochemistry is paramount for receptor binding. For instance, derivatives of the isomeric 1,4-dioxa-8-azaspiro[4.5]decane have been investigated as high-affinity ligands for the σ1 receptor, a protein implicated in various neurological disorders and cancer. In these studies, the precise three-dimensional arrangement of the molecule is crucial for effective interaction with the receptor's binding site. It is therefore highly probable that the biological activity of this compound would also be stereospecific, with one enantiomer potentially displaying the desired therapeutic effect while the other could be inactive or even contribute to adverse effects.
Diastereoselective Synthesis and Separation Techniques
The synthesis of this compound can be envisioned through the reductive amination of the corresponding ketone, 1,4-dioxaspiro[4.5]decan-7-one. However, achieving diastereoselectivity in such a transformation is a significant synthetic challenge. The reduction of an intermediate oxime or direct reductive amination can lead to a mixture of diastereomers, with the amino group in either an axial or equatorial position.
A documented synthesis of a closely related compound, trans-7-[methyl(phenylmethyl)amino]-1,4-dioxaspiro[4.5]decan-8-ol, was achieved by reacting Spiro[7-oxabicyclo[4.1.0]heptane-3,2'- prepchem.comchemicalbook.comdioxolane] with methyl(phenylmethyl)amine. prepchem.com Subsequent reactions to introduce another amino group resulted in a mixture of diamines, highlighting the formation of diastereomers. prepchem.com The separation of such diastereomeric mixtures often relies on chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), taking advantage of the different physical properties of the diastereomers.
| Starting Material | Reagent | Product | Observed Stereochemistry | Reference |
| Spiro[7-oxabicyclo[4.1.0]heptane-3,2'- prepchem.comchemicalbook.comdioxolane] | methyl(phenylmethyl)amine | trans-7-[methyl(phenylmethyl)amino]-1,4-dioxaspiro[4.5]decan-8-ol | trans-isomer formed with high yield | prepchem.com |
| trans-7-[methyl(phenylmethyl)amino]-1,4-dioxaspiro[4.5]decan-8-ol sulfonate ester | pyrrolidine | Mixture of diamines | Approximately 1:1 mixture of diastereomers by NMR | prepchem.com |
Chiral Resolution Methods Applied to Spiro Amines
Given the likely importance of enantiomeric purity for biological activity, the resolution of racemic this compound is a crucial step. Several general methods for the resolution of chiral amines could be applied.
One common approach is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or camphorsulfonic acid. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.
Enzymatic resolution is another powerful technique. Lipases, for instance, can selectively acylate one enantiomer of an amine in the presence of an acyl donor, allowing for the separation of the acylated enantiomer from the unreacted one. While a specific enzymatic resolution protocol for this compound is not reported, this method has proven effective for a wide range of chiral amines.
Conformational Stability and Chirality Transfer in Spiro Systems
The conformational stability of the 1,4-dioxaspiro[4.5]decane system is a key factor in its stereochemistry. The cyclohexane ring typically adopts a chair conformation to minimize steric strain. The dioxolane ring is conformationally less flexible. The anomeric effect, which involves the delocalization of lone pair electrons from an oxygen atom into an adjacent anti-periplanar σ* orbital, can influence the preferred orientation of substituents on the cyclohexane ring.
A study on the conformational analysis of 1-oxaspiro[5.5]undecanes, which are structurally related to the spiroketal portion of the target molecule, demonstrated the significant role of stereoelectronic effects in determining the conformational equilibrium. cdnsciencepub.com In this compound, the orientation of the amine group (axial vs. equatorial) will be influenced by a balance of steric and stereoelectronic factors.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms.
Proton (¹H) NMR for Structural Elucidation
Proton NMR (¹H NMR) provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. In 1,4-Dioxaspiro[4.5]decan-7-amine, distinct signals are expected for the protons of the dioxolane and cyclohexane (B81311) rings, as well as the amine group.
The protons of the ethylenedioxy group (the dioxolane ring) are expected to appear as a multiplet around 3.9 ppm. The protons on the cyclohexane ring will exhibit more complex splitting patterns due to their various diastereotopic and conformational environments. The proton attached to the same carbon as the amine group (the α-proton) would likely appear as a multiplet, with its chemical shift influenced by the electronegativity of the nitrogen atom. The amine protons themselves would typically present as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OCH₂CH₂O- | ~ 3.9 | m |
| CH-NH₂ | ~ 2.5 - 3.0 | m |
| Cyclohexane CH₂ | ~ 1.2 - 2.0 | m |
| -NH₂ | Variable (broad) | s (br) |
Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to probe the carbon framework of a molecule. For this compound, eight distinct carbon signals are anticipated.
The spiro carbon, being bonded to two oxygen atoms, is expected to have a chemical shift in the range of 100-110 ppm. The carbons of the dioxolane ring would likely appear around 64-65 ppm. The carbon atom bonded to the amine group (C7) would be shifted downfield compared to the other cyclohexane carbons due to the electronegative nitrogen atom. The remaining cyclohexane carbons would appear at higher field strengths.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C5 (Spiro) | ~ 108 |
| C2, C3 (-OCH₂CH₂O-) | ~ 64 |
| C7 (CH-NH₂) | ~ 50-55 |
| C6, C8, C9, C10 (Cyclohexane) | ~ 20-40 |
Note: These are predicted values. Precise assignments would require experimental data.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignments
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be crucial for tracing the proton network within the cyclohexane ring and confirming the proximity of the ring protons to the methine proton at the C7 position.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₈H₁₅NO₂), the expected exact mass is approximately 157.1103 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.
The fragmentation pattern would be characteristic of the spiroketal and amine functionalities. Common fragmentation pathways would likely involve the loss of ethylene (B1197577) from the dioxolane ring, cleavage of the cyclohexane ring, and loss of the amino group or ammonia (B1221849). Analysis of these fragment ions would provide further confirmation of the compound's structure.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Identity |
| [M+H]⁺ | 158.1181 | Protonated molecular ion |
| [M]⁺ | 157.1103 | Molecular ion |
Note: The fragmentation pattern would need to be determined experimentally.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The IR spectrum of this compound is expected to show characteristic absorption bands for the amine (N-H), ether (C-O), and alkane (C-H) functional groups. The primary amine would exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would appear in the 1020-1250 cm⁻¹ region. The prominent C-O stretching vibrations of the dioxolane ring are expected in the 1050-1150 cm⁻¹ range. The C-H stretching of the alkane portions of the molecule would be observed around 2850-3000 cm⁻¹.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |
| Primary Amine | N-H Bend (scissoring) | 1590 - 1650 |
| Alkane | C-H Stretch | 2850 - 3000 |
| Ether (Dioxolane) | C-O Stretch | 1050 - 1150 (strong) |
| Amine | C-N Stretch | 1020 - 1250 |
X-ray Diffraction for Solid-State Structure and Conformational Analysis
Specifically, X-ray crystallography would confirm the spirocyclic nature of the compound and the chair conformation of the cyclohexane ring. It would also reveal the orientation (axial or equatorial) of the amine group on the cyclohexane ring. The five-membered dioxolane ring typically adopts an envelope or twist conformation. spectrabase.com Furthermore, intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amine group, would be elucidated. spectrabase.com
As of now, no publicly available crystal structure for this compound has been reported.
Chromatographic Purity Assessment and Separation Techniques (e.g., GC-MS, HPLC)
The determination of purity and the separation of stereoisomers of this compound are critical aspects of its characterization, necessitating the use of high-resolution chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the principal methods employed for these purposes. Due to the absence of direct studies on this specific molecule, the methodologies described herein are based on established analytical approaches for structurally analogous compounds, such as cyclic amines and aminocyclohexane derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of volatile and thermally stable compounds. For primary amines like this compound, direct analysis can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the GC column. vt.edu To address these issues, derivatization is a common and often necessary step to increase the volatility and thermal stability of the analyte. iu.edu
Derivatization
Acylation is a widely used derivatization technique for primary amines, converting them into less polar and more stable amides. researchgate.net A common derivatizing reagent is trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. The reaction with acetic anhydride, for instance, would convert the primary amine to its corresponding N-acetyl derivative, N-(1,4-dioxaspiro[4.5]decan-7-yl)acetamide. This derivative is more amenable to GC analysis, exhibiting improved peak symmetry and chromatographic behavior. iu.edu
The derivatization procedure typically involves reacting the amine with an excess of the acylating agent, often in the presence of a non-polar solvent and sometimes a catalyst. The reaction mixture is then heated to ensure complete conversion before injection into the GC-MS system. sigmaaldrich.com
Hypothetical GC-MS Method for N-(1,4-dioxaspiro[4.5]decan-7-yl)acetamide
A hypothetical GC-MS method for the analysis of the N-acetylated derivative of this compound is presented below. The parameters are based on typical conditions for the analysis of similar derivatized cyclic amines.
| Parameter | Value/Description |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Split (e.g., 30:1 ratio) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
This is an interactive data table. You can sort and filter the data as needed.
Expected Mass Fragmentation
The mass spectrum of the N-acetyl derivative would be expected to show a molecular ion peak (M⁺) at m/z 199. The fragmentation pattern would likely involve cleavage of the cyclohexyl ring and the dioxolane moiety. Key expected fragments are detailed in the table below.
| m/z | Proposed Fragment |
| 199 | [M]⁺ |
| 156 | [M - CH₃CO]⁺ |
| 142 | [M - NHCOCH₃]⁺ |
| 113 | Fragment from cyclohexyl ring cleavage |
| 86 | [C₄H₈NO]⁺ |
| 43 | [CH₃CO]⁺ |
This is an interactive data table. You can sort and filter the data as needed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the purity assessment and separation of non-volatile or thermally labile compounds. For this compound, HPLC is particularly well-suited for the separation of its enantiomers, as the molecule contains a chiral center at the C-7 position.
Chiral Separation
The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown excellent enantioselectivity for a broad range of chiral compounds, including amines. nih.govwindows.net Columns like Chiralpak® IB, which contains cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector, have been successfully used for the enantioselective analysis of similar chiral amines under reversed-phase conditions. nih.gov
Hypothetical Chiral HPLC Method
A hypothetical chiral HPLC method for the enantiomeric separation of this compound is outlined below. The conditions are based on established methods for the separation of analogous chiral amines. nih.govresearchgate.net
| Parameter | Value/Description |
| Column | Chiralpak® IB (or similar polysaccharide-based CSP), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic mixture of Acetonitrile/Methanol/40 mM Ammonium (B1175870) Acetate (B1210297) (pH 7.5) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
This is an interactive data table. You can sort and filter the data as needed.
Expected Chromatographic Parameters
In a successful chiral separation, the two enantiomers will exhibit different retention times. The quality of the separation is described by the retention factor (k), separation factor (α), and resolution (Rs).
| Parameter | Description |
| Retention Time (tR) | Time taken for a compound to elute from the column. |
| Retention Factor (k) | A measure of the retention of a compound on the stationary phase. |
| Separation Factor (α) | The ratio of the retention factors of the two enantiomers (k₂/k₁). A value > 1 indicates separation. |
| Resolution (Rs) | A measure of the degree of separation between two peaks. A value ≥ 1.5 indicates baseline separation. |
This is an interactive data table. You can sort and filter the data as needed.
Applications in Advanced Organic Synthesis and Materials Science
1,4-Dioxaspiro[4.5]decan-7-amine as a Versatile Synthetic Intermediate
The unique structural features of this compound make it a highly useful bifunctional intermediate in organic synthesis. The ketal group serves as a stable protecting group for a cyclohexanone (B45756) moiety, which can be deprotected under acidic conditions when desired. This allows for selective reactions at the amine functionality without interference from the ketone.
Precursor for Complex Heterocyclic Systems
The amine group of this compound provides a reactive handle for the construction of a wide array of nitrogen-containing heterocyclic systems. Its utility as a precursor is exemplified in the synthesis of various diazaspiro[4.5]decane scaffolds. rsc.org These spirocyclic diamines are core structures in many biologically active compounds and are of significant interest in medicinal chemistry. The synthesis often involves the reaction of the amine with suitable electrophiles to form new carbon-nitrogen bonds, leading to the assembly of intricate ring systems.
Furthermore, derivatives of the 1,4-dioxaspiro[4.5]decane framework have been utilized in the synthesis of heterocyclic compounds with potential therapeutic applications. For instance, the related hydrazine derivative, 1,4-dioxaspiro[4.5]decan-8-ylhydrazine, is a key component in the synthesis of heterocycle-substituted amino-pyridine compounds. google.com These compounds are being investigated for their potential in treating diseases such as cancer. google.com
Building Block for Natural Product Synthesis
The rigid conformational constraints imposed by the spirocyclic system of this compound make it an attractive building block for the total synthesis of natural products. While specific examples detailing the direct use of this particular amine in the synthesis of a named natural product are not prevalent in readily available literature, the broader class of spirocycles is found in numerous bioactive natural products, including some alkaloids. The synthesis of complex alkaloids, such as those found in Amaryllidaceae wildflowers, often relies on stereocontrolled routes where rigid building blocks can dictate the stereochemical outcome of key bond-forming reactions. ynu.edu.cn
The closely related ketone, 1,4-Dioxaspiro[4.5]decan-8-one, has been used as an intermediate in the synthesis of various organic chemicals, including pharmaceutical intermediates. researchgate.net This highlights the value of the 1,4-dioxaspiro[4.5]decane skeleton in constructing molecules with biological relevance.
Scaffold for Combinatorial Library Development
The concept of using a central molecular framework, or scaffold, to generate a large number of structurally related compounds is a cornerstone of modern drug discovery. The 1,4-dioxaspiro[4.5]decane moiety is an attractive scaffold for the development of combinatorial libraries due to its conformational rigidity and the ability to introduce diversity at multiple points. The amine functionality of this compound can be readily functionalized with a wide range of substituents, and subsequent deprotection of the ketal allows for further chemical modifications at the ketone position. This dual functionality enables the creation of a diverse set of molecules for screening against various biological targets. The one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds demonstrates the potential for rapid library generation based on this core structure. rsc.org
Design and Synthesis of Ligands for Catalysis
Chiral ligands are essential for the development of catalysts for asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule. The rigid structure of this compound makes it a promising candidate for incorporation into chiral ligands. By introducing phosphorus or other coordinating groups through reaction with the amine, it is possible to synthesize novel P,N-ligands. nih.gov The stereochemistry of the spirocyclic backbone can influence the spatial arrangement of the coordinating atoms, thereby creating a chiral environment around a metal center.
While specific examples of ligands derived directly from this compound are not extensively documented in the literature, the principles of chiral ligand design suggest its potential in this area. nih.govresearchgate.netrsc.orgresearchgate.netmdpi.com The development of new chiral ligands is crucial for advancing asymmetric catalysis, and spirocyclic amines represent an underexplored class of scaffolds for this purpose.
Potential in the Development of Advanced Materials
The unique three-dimensional and rigid structure of spiro compounds has led to their investigation in the field of materials science. While research in this area has largely focused on other classes of spiro compounds, the fundamental properties of the 1,4-dioxaspiro[4.5]decane framework suggest its potential utility. For instance, the incorporation of rigid, non-planar structures can disrupt crystal packing and lead to materials with interesting optical and electronic properties.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways with Enhanced Sustainability and Efficiency
While current synthetic routes to spiroketal amines are established, a growing emphasis is being placed on the development of more sustainable and efficient methodologies. Traditional methods for spiroketal synthesis often rely on acid-catalyzed spirocyclization of dihydroxy-ketone precursors, which can lead to a mixture of stereoisomers. researchgate.net Future research will likely focus on kinetically controlled reactions that provide stereocontrolled access to specific anomeric stereoisomers, a crucial aspect for optimizing biological activity. mskcc.org
Deeper Mechanistic Understanding of Biological Interactions and Target Specificity
A comprehensive understanding of how 1,4-Dioxaspiro[4.5]decan-7-amine interacts with its biological targets at a molecular level is paramount for its development as a therapeutic agent. Given that many aminergic compounds target G protein-coupled receptors (GPCRs), a major class of drug targets, future research will likely focus on elucidating the specific binding modes of this spiroketal amine with its receptor counterparts. nih.gov Aminergic GPCRs are known to be the target for a significant portion of currently marketed drugs. nih.govnih.gov
Advanced structural biology techniques, such as high-resolution crystal structures of aminergic GPCRs, will be instrumental in this endeavor. nih.gov These studies can reveal key structural elements that contribute to subtype selectivity, including the role of secondary binding pockets (SBPs) and differences in ligand entry pathways to the primary binding site. nih.govnih.gov By understanding the conformational changes in these pockets upon receptor activation, researchers can rationally design ligands with tailored efficacy and reduced off-target effects. nih.gov Integrated analysis of structural data with site-directed mutagenesis studies can further illuminate the determinants of binding for different ligand chemotypes. vu.nl
Design and Synthesis of Next-Generation Spiroketal Amine Analogs with Improved Pharmacological Profiles
The 1,4-dioxaspiro[4.5]decane scaffold serves as an excellent starting point for the design and synthesis of next-generation analogs with improved pharmacological profiles. The spiroketal motif is of growing interest in both academic and industrial pharmaceutical research for its non-planar substructure, which is valuable in structure-based drug design (SBDD) and the development of screening libraries. wikipedia.org
Structure-activity relationship (SAR) studies will continue to be a cornerstone of this research, guiding the modification of the core structure to enhance potency, selectivity, and pharmacokinetic properties. nih.gov For instance, the replacement of the piperazine (B1678402) ring with a more flexible basic chain has been shown to yield potent and selective 5-HT1AR agonists in related compounds. unimore.it By systematically exploring different substituents and stereochemical configurations, it is possible to develop new chemical entities with optimized therapeutic indices. The goal is to create a diverse library of spiroketal amine analogs, allowing for a comprehensive evaluation of their potential as drug candidates for various diseases.
Integration of Computational and Experimental Approaches for Rational Drug Design
The synergy between computational and experimental approaches is revolutionizing the field of drug discovery, and this will be particularly relevant for the future development of this compound analogs. Rational drug design, which relies on the knowledge of a biological target, is an inventive process for creating new medications. youtube.com Computational tools, such as molecular docking and molecular dynamics simulations, can be used to predict the binding affinity and mode of interaction of novel ligands with their target receptors. nih.govunimore.it
These in silico methods allow for the virtual screening of large compound libraries, prioritizing the synthesis of candidates with the highest probability of success. mpg.de This approach not only accelerates the drug discovery process but also reduces the costs associated with extensive experimental screening. The integration of homology modeling, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling will provide a more holistic understanding of the structural requirements for optimal biological activity, guiding the rational design of more effective and selective spiroketal amine-based therapeutics. mpg.demdpi.com
Investigation into Broader Biomedical and Industrial Applications of the Scaffold
The versatility of the 1,4-dioxaspiro[4.5]decane scaffold suggests that its applications may extend beyond its currently explored therapeutic areas. The spiroketal moiety is a key structural feature in a wide array of natural products with diverse biological activities, including antibiotics and pheromones. researchgate.netmdpi.com Future research should therefore investigate the potential of this compound and its derivatives in other biomedical fields. For example, related spiroketal-containing compounds have been investigated as intermediates in the synthesis of brain-penetrating cathepsin S inhibitors, which have potential applications in neurological disorders. lookchem.com
Furthermore, the unique chemical properties of this scaffold may lend themselves to various industrial applications. Spiro compounds are utilized in the synthesis of organic chemicals, including pharmaceutical intermediates and liquid crystals. researchgate.net A thorough exploration of the physicochemical properties of this compound and its analogs could reveal novel applications in materials science, agrochemicals, or other industrial sectors, thereby broadening the impact of this versatile chemical entity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
